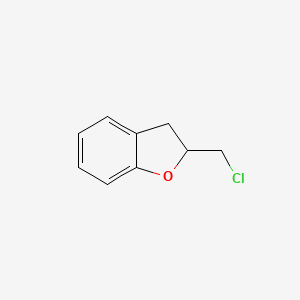

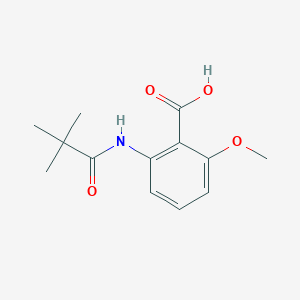

![molecular formula C17H16N8 B2856513 N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286706-98-6](/img/structure/B2856513.png)

N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Triazolopyrimidines are a subclass of pyrimidines, composed of a triazole ring fused with a pyrimidine ring . They have been extensively studied due to their significant biological activities .

Synthesis Analysis

Pyrimidines and their derivatives can be synthesized through various methods. For instance, one method involves reacting chalcone with guanidine hydrochloride . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions due to the presence of nitrogen atoms and the ability to form hydrogen bonds. They can participate in reactions such as alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds and are much weaker bases than pyridine. They are also soluble in water .科学的研究の応用

Synthesis Techniques

- Intramolecular Oxidative N-N Bond Formation : A method involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This approach allows for metal-free oxidative N-N bond formation, featuring short reaction times and high yields (Zheng et al., 2014).

Chemical Properties and Reactions

- Nitration and Heterocyclization : The nitration of azolo[1,5-a]pyrimidin-7-amines with various nitration agents has been explored, leading to a series of nitration products. Subsequent reduction and heterocyclization of these products form new compounds with potential for further study and application (Gazizov et al., 2020).

Biological Activities

- Antiparasitic Properties : Research into 1,2,4-triazolo[1,5-a]pyrimidines has highlighted their potential bioactivity, including antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and antiparasitic properties. Specific attention has been given to their antiparasitic activity and therapeutic potential against neglected diseases such as leishmaniasis and Chagas disease (Salas et al., 2017).

Applications in Material Science

- Photophysical Properties for OLEDs : Studies on heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates have demonstrated significant potential in organic light-emitting diodes (OLEDs), highlighting the role of these compounds in the development of high-performance lighting and display technologies (Chang et al., 2013).

作用機序

Target of Action

The primary target of this compound is currently under investigation. It has been suggested that it may have anti-gastric cancer effects .

Mode of Action

It is believed to interact with its targets in a way that inhibits the proliferation of gastric cancer cells .

Biochemical Pathways

It is known that the compound is involved in the inhibition of gastric cancer cell proliferation . The downstream effects of this inhibition are currently being studied.

Result of Action

The result of the compound’s action is believed to be the inhibition of gastric cancer cell proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer.

将来の方向性

特性

IUPAC Name |

7-N-(4-methylphenyl)-5-N-(pyridin-3-ylmethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c1-11-4-6-13(7-5-11)20-15-14-16(24-25-23-14)22-17(21-15)19-10-12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H3,19,20,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUTQZQGGLRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)

![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone](/img/structure/B2856439.png)

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)

![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)

![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)